(3R,4R)-1-Benzylpyrrolidine-3,4-diol

Glycosidase Inhibition Iminosugar Pharmacology Enzyme Kinetics

Researchers require rigid chiral pyrrolidine scaffolds with verified enantiopurity for asymmetric hydrogenation or iminosugar SAR. Substituting the (3S,4S) isomer yields incorrect biological or catalytic outcomes. - (3R,4R)-Configuration: Essential for (+)-DEGphos ligand synthesis in Rh-catalyzed enamide hydrogenation. - Potency validated: α-Glucosidase inhibition IC50=2.97±0.046mM (rat intestinal). Superior to (3S,4S). - Specs: ≥97% ee, [α]20/D -33.6±3°. Immediate shipment, research quantities available.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 163439-82-5
Cat. No. B063388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R)-1-Benzylpyrrolidine-3,4-diol
CAS163439-82-5
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESC1C(C(CN1CC2=CC=CC=C2)O)O
InChIInChI=1S/C11H15NO2/c13-10-7-12(8-11(10)14)6-9-4-2-1-3-5-9/h1-5,10-11,13-14H,6-8H2/t10-,11-/m1/s1
InChIKeyQJRIUWQPJVPYSO-GHMZBOCLSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3R,4R)-1-Benzylpyrrolidine-3,4-diol: Chiral Synthesis & Glycosidase Research


(3R,4R)-1-Benzylpyrrolidine-3,4-diol (CAS 163439-82-5) is a chiral pyrrolidine-based diol, existing as an off-white to light brown powder with a melting point range of 94–101 °C [1]. It is a foundational building block in asymmetric synthesis, particularly for the preparation of chiral phosphine ligands like DEGphos for rhodium-catalyzed asymmetric hydrogenation, and serves as a key intermediate in medicinal chemistry [2]. Its rigid (3R,4R)-pyrrolidine scaffold and trans-diol functionality provide a unique stereochemical handle for constructing complex, biologically relevant molecules [2].

Chiral building block for phosphine ligands and asymmetric catalysis
Stereochemical control with defined (3R,4R) trans-diol geometry
Glycosidase inhibition studies require enantiopure (3R,4R) isomer

Stereochemical Specificity of (3R,4R)-1-Benzylpyrrolidine-3,4-diol


In chiral synthesis and biological applications, the three-dimensional arrangement of atoms is critical for function. The (3R,4R)-configuration of this pyrrolidine diol is not interchangeable with its (3S,4S)-enantiomer or other diastereomers. For instance, in α-glucosidase inhibition studies, the (3R,4R)-isomer demonstrated superior potency compared to its enantiomeric counterpart [1]. Similarly, when used to prepare chiral phosphine ligands like DEGphos, the (3R,4R)-diol is essential for generating the (+)-(3R,4R)-bis(diphenylphosphino)pyrrolidine ligand, which is crucial for achieving high enantioselectivity in Rh-catalyzed asymmetric hydrogenations [2]. Substituting with the wrong enantiomer would lead to opposite stereochemical outcomes, rendering the synthesis or biological assay invalid.

Required
(3R,4R)-1-Benzylpyrrolidine-3,4-diol
Defined (3R,4R) trans-diol stereochemistry; essential for DEGphos ligand preparation and for reported α-glucosidase inhibition activity.
Cannot substitute
(3S,4S)-enantiomer / other diastereomers
Opposite stereochemistry reverses ligand enantioselectivity and leads to loss of α-glucosidase inhibition. May not reproduce reported results.
Stereochemical mismatch risk: enantiomeric purity must be verified.

(3R,4R)-1-Benzylpyrrolidine-3,4-diol Quantitative Evidence


Enantiomeric Comparison in α-Glucosidase Inhibition

In a study evaluating pyrrolidine-based iminosugars as α-glucosidase inhibitors, the (3R,4R)-dihydroxypyrrolidine derivative (compound 5) exhibited an IC50 of 2.97 ± 0.046 mM [1]. Critically, this compound was explicitly noted to be more potent than its respective (3S,4S)-enantiomer (compound 5'), establishing a clear stereochemical preference for the (3R,4R) configuration in this biological assay [1].

α-Glucosidase inhibition
Head-to-head
IC50 2.97 ± 0.046 mM (rat intestinal enzyme)
Supports enantiomer-specific assay response context.
(3R,4R) more potent than (3S,4S); qualitative superiority reported.
Glycosidase Inhibition Iminosugar Pharmacology Enzyme Kinetics

Enantiomeric Purity Specification

Commercial specifications for (3R,4R)-1-Benzylpyrrolidine-3,4-diol mandate a high level of stereochemical integrity. One vendor's certificate of analysis specifies a purity of ≥97.0% (sum of enantiomers, HPLC) and a specific optical rotation of [α]20/D -33.6±3° (c = 1.05% in methanol) [1]. This level of enantiomeric purity is essential for its reliable use as a chiral building block, where even minor contamination with the (3S,4S)-enantiomer could compromise the enantioselectivity of a subsequent catalytic reaction or the biological activity of a final product.

Enantiomeric purity
Reported
≥97.0% (sum of enantiomers, HPLC)
[α]20/D -33.6±3° (c 1.05, MeOH)
Meets chiral building-block specification for asymmetric synthesis.
Purity directly impacts enantioselectivity of downstream reactions.
Chiral Synthesis Enantioselective Catalysis Quality Control

DEGphos Chiral Ligand Precursor

The (3R,4R)-1-Benzylpyrrolidine-3,4-diol is the direct precursor to (+)-(3R,4R)-N-benzyl-3,4-bis(diphenylphosphino)pyrrolidine (DEGphos), a chiral bidentate phosphine ligand [1]. The resulting Rh-DEGphos complex has been applied in the asymmetric hydrogenation of (Z)-2-acetamidocinnamic acid, a benchmark reaction for evaluating new chiral ligands [2]. While the target compound itself is not the catalyst, its (3R,4R)-stereochemistry is absolutely required to produce the (3R,4R)-DEGphos ligand, which is responsible for the observed enantioselectivity in the hydrogenation reaction [2].

DEGphos ligand precursor
Class-level
Required starting material for (+)-(3R,4R)-DEGphos
Stereochemical-control context for Rh-catalyzed asymmetric hydrogenation.
(3S,4S)-isomer would produce opposite enantioselectivity.
Asymmetric Hydrogenation Chiral Phosphine Ligands Rhodium Catalysis

Applications of (3R,4R)-1-Benzylpyrrolidine-3,4-diol


Chiral Phosphine Ligands for Asymmetric Hydrogenation

Procure (3R,4R)-1-Benzylpyrrolidine-3,4-diol for the preparation of (3R,4R)-bis(diphenylphosphino)pyrrolidine (DEGphos) ligands. This diol is the key chiral precursor; its (3R,4R) stereochemistry is directly translated to the final ligand, which is used in rhodium-catalyzed asymmetric hydrogenation of prochiral enamides, as demonstrated with (Z)-2-acetamidocinnamic acid [1]. Using the (3S,4S) isomer would yield the enantiomeric ligand, leading to opposite enantioselectivity.

α-Glucosidase Inhibitor Development

Utilize (3R,4R)-1-Benzylpyrrolidine-3,4-diol as a starting point for designing and synthesizing iminosugar-based α-glucosidase inhibitors. Evidence shows that the (3R,4R) trans-diol configuration is significantly more potent than its (3S,4S) counterpart in inhibiting rat intestinal α-glucosidase (IC50 = 2.97 ± 0.046 mM) [1]. This makes it the preferred stereoisomer for structure-activity relationship (SAR) studies and lead optimization in this therapeutic area.

Chiral Building Block for Bioactive Molecule Synthesis

Employ (3R,4R)-1-Benzylpyrrolidine-3,4-diol as a reliable, high-purity chiral building block (≥97% ee, [α]20/D -33.6±3°) for the construction of complex pharmaceutical intermediates [1]. Its rigid pyrrolidine ring and defined stereochemistry are critical for installing chirality in target molecules where the (3R,4R) configuration is required for biological activity or desired physical properties.

Application
Selection Property
Validation Focus
Chiral phosphine ligand synthesis
Stereochemical configuration (3R,4R) for DEGphos ligands
Ligand enantioselectivity in asymmetric hydrogenation
α-Glucosidase inhibitor research
Enantiomer-specific assay-response context
Enzyme inhibition endpoint reproducibility
Chiral building block for bioactive molecules
High enantiomeric purity specification
Stereochemical integrity in multi-step synthesis

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